molecular formula C11H15BrO3 B1438348 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene CAS No. 1094792-22-9

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene

Cat. No.: B1438348
CAS No.: 1094792-22-9
M. Wt: 275.14 g/mol
InChI Key: RQRJNBPMDNWZGQ-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromoethyl group and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene typically involves the bromination of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with bromine in the presence of a Lewis acid catalyst such as aluminum bromide or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium cyanide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of compounds like 5-(1-cyanoethyl)-1,2,3-trimethoxybenzene.

    Oxidation: Formation of carbonyl compounds such as 5-(1-oxoethyl)-1,2,3-trimethoxybenzene.

    Reduction: Formation of ethyl derivatives like 5-(1-ethyl)-1,2,3-trimethoxybenzene.

Scientific Research Applications

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,4-trimethoxybenzene
  • 1-Bromo-3,4,5-trimethoxybenzene
  • 1-Bromo-2,4,5-trimethoxybenzene

Uniqueness

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of the bromoethyl group and three methoxy groups in specific positions on the benzene ring distinguishes it from other similar compounds and provides unique properties that can be exploited in various research and industrial applications.

Q & A

Q. Basic: What are the common synthetic routes for 5-(1-bromoethyl)-1,2,3-trimethoxybenzene?

Methodological Answer:
The synthesis typically involves functionalization of a pre-existing trimethoxybenzene scaffold. For example:

  • Alkylation/Bromination: Reacting 3,4,5-trimethoxyphenol with 1,2-dibromoethane in the presence of K₂CO₃ in anhydrous DMF at 60°C for 24 hours yields bromoethoxy derivatives. Purification via flash chromatography (cyclohexane/ethyl acetate) achieves ~75% yield .
  • Cu-Catalyzed Coupling: Copper(I)-mediated cross-coupling of dibromoalkenes with trimethoxybenzene derivatives under solvent-free conditions can generate substituted diynes or alkenes (e.g., 54% yield for diyne products using CuI and DBU·H₂O) .
  • Hydroalkylation: Enantioselective CuH-catalyzed hydroalkylation of 5-bromo-1,2,3-trimethoxybenzene with alkyne precursors, followed by bromination using CBr₄ and triphenylphosphine, yields bromoethyl derivatives .

Q. Basic: How can the structure and purity of this compound be characterized?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Analyze peak splitting patterns (e.g., singlet for methoxy groups at δ ~3.8–3.9 ppm) and coupling constants to confirm substitution patterns .
    • HRMS (EI): Verify molecular ion peaks (e.g., m/z 361.218 for C₁₉H₁₄Cl₂O₃) .
  • Chromatography: Use HPLC or GC-MS with retention indices (e.g., Kovats indices) to assess purity and compare with reference data .
  • Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points (e.g., 78–82°C for solid forms) .

Q. Advanced: How can researchers design experiments to study its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies:
    • Conduct reactions with varying nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, DMSO) at controlled temperatures. Monitor progress via TLC or in situ NMR .
    • Compare rates with analogues (e.g., 1,2,3-trimethoxybenzene) to assess electronic effects of the bromoethyl group .
  • Mechanistic Probes:
    • Use isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to track substitution pathways.
    • Analyze stereochemical outcomes (retention/inversion) via chiral HPLC or optical rotation .

Q. Advanced: How can contradictions in thermodynamic data (e.g., sublimation enthalpy) be resolved?

Methodological Answer:

  • Validation Techniques:
    • Transpiration Method: Measure vaporization enthalpy (Δl_gHₘ) at 298 K and compare with calorimetric data. For 1,2,3-trimethoxybenzene, transpiration values (e.g., 78.4 ± 2.1 kJ/mol) may conflict with calorimetry (e.g., 85.2 ± 1.7 kJ/mol) due to temperature adjustments .
    • Kovats Retention Indices: Correlate gas-chromatographic retention indices with vaporization enthalpies to validate experimental results (e.g., R² = 0.98 for methoxybenzenes) .
  • Uncertainty Analysis: Apply ±20% error margins to calorimetric data when adjusting to reference temperatures .

Table 1: Thermodynamic Data Comparison for 1,2,3-Trimethoxybenzene

MethodΔl_gHₘ (kJ/mol)Uncertainty (±)
Calorimetry85.21.7
Transpiration78.42.1
Kovats Correlation79.11.5

Q. Advanced: How do substituents influence electronic properties and reactivity of this compound?

Methodological Answer:

  • Electronic Effects:
    • Methoxy groups act as electron donors, increasing benzene ring electron density and directing electrophilic substitution to para/ortho positions. Bromoethyl groups introduce steric bulk and moderate electron-withdrawing effects .
    • DFT Calculations: Use computational methods (e.g., Gaussian) to map electrostatic potentials and HOMO/LUMO orbitals, predicting sites for oxidation or nucleophilic attack .
  • Reactivity Modulation:
    • Oxidation: Under UV light, trimethoxybenzenes undergo photoxidation to form carbonyl derivatives (e.g., quinones), which can be monitored via FTIR or GC-MS .
    • Polymerization: Allyloxy or bromoethyl groups enable radical-initiated polymerization, studied via GPC and DSC to assess molecular weight and Tg .

Q. Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd/Cu catalysts (e.g., Pd(PPh₃)₄, CuI) with ligands (e.g., PPh₃, Xantphos) to enhance Suzuki or Sonogashira coupling yields (e.g., 65% for boronate intermediates) .
  • Solvent/Base Optimization: Use anhydrous DMF or THF with K₂CO₃ to deprotonate phenolic intermediates, minimizing side reactions .
  • Protection/Deprotection: Temporarily protect methoxy groups (e.g., as TMS ethers) to direct coupling to the bromoethyl site .

Properties

IUPAC Name

5-(1-bromoethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJNBPMDNWZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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